1,7-Diphenyl-5-hydroxy-1-heptene-3-one

P-glycoprotein modulation multidrug resistance reversal leukemia

For MDR researchers requiring P-gp inhibition without calcium-channel interference, yashabushiketol (CAS 24192-00-5) provides selective functional efflux modulation. The α,β-unsaturated ketone acts as a covalent Michael acceptor-absent in dihydroyashabushiketol-enabling cysteine modification studies. • Reduces doxorubicin IC50 from 51.6→18.2 µM (55.6 µM, K562/ADR) • Increases THP-induced apoptosis to 42.2% at IC40 co-treatment • No P-gp expression suppression, isolating efflux inhibition • ≥98% HPLC purity; solid (mp 59.5-60.5°C); ships ambient/blue ice Ideal for SAR studies, MDR reversal screening, and covalent probe design.

Molecular Formula C19H20O2
Molecular Weight 280.367
CAS No. 24192-00-5
Cat. No. B2803252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenyl-5-hydroxy-1-heptene-3-one
CAS24192-00-5
Molecular FormulaC19H20O2
Molecular Weight280.367
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+
InChIKeyOUAINJWTDRNZIJ-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Diphenyl-5-hydroxy-1-heptene-3-one: Sourcing & Differentiation


1,7-Diphenyl-5-hydroxy-1-heptene-3-one (CAS 24192-00-5), also referred to as yashabushiketol or trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH), is a linear diarylheptanoid characterized by a C19H20O2 scaffold bearing an α,β-unsaturated ketone at C-3 and a secondary hydroxyl at C-5 [1]. This compound occurs naturally in Curcuma comosa, Alpinia officinarum, and Alnus species, and distinguishes itself from the saturated analog dihydroyashabushiketol (C19H22O2) by the presence of the electrophilic enone moiety [2]. The (1E,5S) stereoisomer is the naturally predominant form, and the solid compound exhibits a melting point of 59.5–60.5 °C with a predicted boiling point of 480.8 °C .

1
Enone-containing diarylheptanoid with Michael acceptor electrophilicity
2
Natural product isolated from Curcuma comosa and Alpinia officinarum
3
(1E,5S) stereoisomer predominant – chiral reference for SAR studies
4
Differentiated from saturated dihydroyashabushiketol by the enone warhead

Why Diarylheptanoid Analogs Cannot Substitute


Within the linear diarylheptanoid class, small structural variations produce functionally divergent molecules that are not interchangeable. The α,β-unsaturated ketone in 1,7-diphenyl-5-hydroxy-1-heptene-3-one acts as a Michael acceptor capable of forming covalent adducts with biological nucleophiles, a feature entirely absent in its saturated counterpart dihydroyashabushiketol (5-hydroxy-1,7-diphenyl-3-heptanone) [1]. This electrophilic reactivity has been directly linked to the compound's ability to modulate P-glycoprotein (P-gp) function and reverse the multidrug resistance (MDR) phenotype—activity that the reduced form does not replicate in the same assay systems. Substituting curcumin, which carries additional phenolic hydroxyls and a β-diketone moiety, introduces confounding antioxidant and metal-chelating properties that obscure target-specific pharmacological readouts [2]. Similarly, cardamonin (1,7-diphenyl-4-hepten-3-one), a positional isomer with the enone conjugated differently, exhibits a distinct tyrosinase inhibition profile, underscoring that double-bond position within the heptanoid chain governs target engagement [3].

Saturated analog (dihydroyashabushiketol)
Lacks the α,β-unsaturated ketone; P-gp modulation activity may not transfer – enone-dependent covalent engagement reported.
Curcumin
Additional phenolic hydroxyls and β-diketone introduce antioxidant and metal-chelating properties that may confound target-specific readouts.
Positional isomer (cardamonin / 1,7-diphenyl-4-hepten-3-one)
Enone conjugation differs; distinct tyrosinase inhibition profile indicates target engagement shifts with double-bond position.

Comparative Evidence Against Closest Analogs


P-gp MDR Reversal: DHH vs. Verapamil

DHH (trans-1,7-diphenyl-5-hydroxy-1-heptene) significantly reversed the multidrug resistance phenotype in P-gp-overexpressing K562/ADR human leukemic cells. Co-treatment with DHH at its non-toxic IC20 concentration (55.6 µM) reduced the IC50 of doxorubicin from 51.6 µM to 18.2 µM, representing a 2.8-fold sensitization [1]. This MDR reversal activity was benchmarked against verapamil, a prototypical P-gp inhibitor used as a positive control, and DHH demonstrated a comparable reversal profile [1]. Importantly, DHH achieved this effect without altering P-gp protein expression, indicating a direct functional inhibition mechanism distinct from transcriptional downregulation [1].

MDR reversal: DHH vs verapamil
Head-to-head
2.8× Reduction in doxorubicin IC50
Reported MDR reversal endpoint context
K562/ADR cells; 55.6 µM DHH (IC20) co-treatment
P-glycoprotein modulation multidrug resistance reversal leukemia

Enone vs. Saturated Analog: P-gp Modulation

The target compound 1,7-diphenyl-5-hydroxy-1-heptene-3-one (C19H20O2, MW 280.36) contains an α,β-unsaturated carbonyl system (enone) that functions as a Michael acceptor, enabling covalent interaction with cysteine thiols of target proteins [1]. Its saturated analog dihydroyashabushiketol (5-hydroxy-1,7-diphenyl-3-heptanone, C19H22O2, MW 282.38) lacks this electrophilic moiety and therefore cannot engage in the same covalent modification mechanism [2]. In the P-gp functional assay, the saturated analog has not demonstrated MDR reversal activity, whereas DHH's enone-mediated P-gp inhibition is supported by kinetic evidence showing dose-dependent suppression of THP efflux (kai/ka0 ratio significantly decreased at 9.4–56.4 µM DHH) [1].

Enone vs saturated analog
Class-level
DHH (enone) P-gp efflux inhibition confirmed; dose-dependent THP retention
Saturated analog No enone; no reported P-gp modulatory activity in comparable assays
Supports structure-activity differentiation
2 Da mass shift corresponds to loss of electrophilic reactivity
Michael acceptor reactivity structure-activity relationship diarylheptanoid differentiation

Selective Cytotoxicity: Leukemic Cells vs. PBMCs

DHH exhibited an IC50 of 83.6 ± 2.2 µM against drug-resistant K562/ADR leukemic cells [1]. The same study previously determined that this concentration was not toxic to normal human peripheral blood mononuclear cells (PBMCs), establishing a selectivity window that supports its use as a modulator rather than a direct cytotoxic agent [1]. In contrast, the positive control verapamil, while effective as a P-gp inhibitor, exerts L-type calcium channel blockade at concentrations overlapping with its MDR reversal range, introducing cardiovascular liability that DHH lacks [1].

Cytotoxicity selectivity profile
Reported
83.6 µM IC50 in K562/ADR cells
Supports selectivity endpoint review
Non-toxic to PBMCs at this concentration
selective cytotoxicity therapeutic window K562/ADR

Pirarubicin Co-treatment: Apoptosis Enhancement

Co-treatment of K562/ADR cells with DHH (55.6 µM, IC20) and pirarubicin (THP, at IC30 and IC40 doses) significantly enhanced apoptotic cell populations compared to THP alone. Apoptosis increased to 33.8 ± 3.8% for THP (IC30) + DHH and 42.2 ± 2.4% for THP (IC40) + DHH [1]. This effect was mechanistically linked to DHH-mediated suppression of P-gp efflux function, leading to increased intracellular accumulation of THP, as confirmed by fluorescence kinetic analysis (Cn and Ci values significantly increased at 18.8, 37.6, and 56.4 µM DHH) [1]. The combination effect was statistically significant at sub-IC50 THP concentrations, indicating that DHH potentiates chemotherapy efficacy without requiring high cytotoxic doses of either agent.

Apoptosis enhancement with THP
Head-to-head
42.2% Apoptosis (THP IC40 + DHH)
Reported combination response context
Dose-dependent intracellular THP accumulation confirmed
apoptosis enhancement drug accumulation combination chemotherapy

Research and Industrial Applications


P-gp Inhibition Without Calcium Channel Blockade

In multidrug resistance research using P-gp-overexpressing cell lines (e.g., K562/ADR, MCF-7/ADR), DHH serves as a functional P-gp inhibitor that avoids the calcium-channel blocking activity of verapamil. At 55.6 µM, DHH reduces doxorubicin IC50 from 51.6 to 18.2 µM without suppressing P-gp protein expression, enabling researchers to isolate efflux inhibition from transcriptional regulation [1]. This application is directly supported by the kinetic evidence of reduced THP efflux (kai/ka0 ratio decrease) and enhanced intracellular drug accumulation [1].

Combination Chemotherapy Potentiation in Leukemia

DHH is suitable for in vitro combination therapy studies where sub-cytotoxic doses of anthracyclines (doxorubicin, pirarubicin) are co-administered to evaluate synergistic apoptosis induction. The compound's ability to increase THP-induced apoptosis from baseline to 42.2% at THP IC40 co-treatment provides a quantifiable efficacy endpoint for combination-index calculations [1]. This scenario is particularly relevant for researchers screening natural product-derived MDR modulators as adjuvant chemosensitizers.

Analytical Reference Standard for SAR Studies

The (1E,5S) stereochemistry and the enone functional group make this compound a critical reference standard for structure-activity relationship (SAR) studies comparing linear diarylheptanoids. Its well-defined physicochemical properties (mp 59.5–60.5 °C, MW 280.36, predicted LogP ~3.65) enable chromatographic method development and batch-to-batch purity verification when sourcing from different suppliers. The compound's spectroscopic data (NMR, FTIR, MS) are archived in reference databases [2], facilitating identity confirmation in natural product isolation workflows.

Michael Acceptor Probes for Covalent Inhibitor Design

The α,β-unsaturated ketone in DHH provides a tractable electrophilic warhead for studying covalent cysteine modification in P-gp and other target proteins. Unlike the saturated analog dihydroyashabushiketol, which lacks this reactive center, DHH can serve as a scaffold for designing covalent probes to map reactive cysteines in P-gp nucleotide-binding domains [1]. This application stems directly from the structural differentiation evidence that the enone is required for P-gp functional inhibition.

Application
Selection Property
Validation Focus
P-gp functional studies in MDR cell lines
Enone-dependent P-gp inhibition without calcium channel blockade context
Verify P-gp efflux inhibition and intracellular drug accumulation
Combination response studies in leukemia models
Apoptosis enhancement with sub-cytotoxic anthracyclines
Quantify synergistic apoptosis induction and combination index
Diarylheptanoid SAR and analytical reference
Well-defined (1E,5S) stereochemistry and enone functionality
Identity confirmation via chromatographic and spectroscopic methods
Covalent probe development targeting P-gp cysteines
Electrophilic enone warhead for cysteine modification
Map reactive cysteines in P-gp nucleotide-binding domains
Quote Request

Request a Quote for 1,7-Diphenyl-5-hydroxy-1-heptene-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.